molecular formula C21H17BrO B11952265 3-Bromo-1,1,1-triphenylpropan-2-one CAS No. 94880-11-2

3-Bromo-1,1,1-triphenylpropan-2-one

Cat. No.: B11952265
CAS No.: 94880-11-2
M. Wt: 365.3 g/mol
InChI Key: CMJKHAMHSNZOIW-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-triphenylpropan-2-one is an organic compound with the molecular formula C21H17BrO. It is a brominated derivative of triphenylpropanone, characterized by the presence of a bromine atom attached to the second carbon of the propanone chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

CAS No.

94880-11-2

Molecular Formula

C21H17BrO

Molecular Weight

365.3 g/mol

IUPAC Name

3-bromo-1,1,1-triphenylpropan-2-one

InChI

InChI=1S/C21H17BrO/c22-16-20(23)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

CMJKHAMHSNZOIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,1,1-triphenylpropan-2-one typically involves the bromination of 1,1,1-triphenylpropan-2-one. One common method is the reaction of 1,1,1-triphenylpropan-2-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 3-Bromo-1,1,1-triphenylpropan-2-one may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 3-Bromo-1,1,1-triphenylpropan-2-one.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-triphenylpropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to 1,1,1-triphenylpropan-2-ol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of 3-Bromo-1,1,1-triphenylpropan-2-one can yield corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Various substituted triphenylpropanones.

    Reduction: 1,1,1-Triphenylpropan-2-ol.

    Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-1,1,1-triphenylpropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-triphenylpropan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. Additionally, the triphenylpropanone backbone can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,1,1-trifluoropropan-2-one: A brominated trifluoropropanone with different reactivity due to the presence of fluorine atoms.

    3-Bromo-1-phenylpropan-1-one: A simpler brominated propanone with a single phenyl group.

Uniqueness

3-Bromo-1,1,1-triphenylpropan-2-one is unique due to its three phenyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity.

Biological Activity

3-Bromo-1,1,1-triphenylpropan-2-one is a compound that has garnered attention in various fields of chemical and biological research due to its unique structure and potential applications. This article explores its biological activity, including its interactions with nucleophiles, electrophiles, and its implications in medicinal chemistry.

Chemical Structure and Properties

3-Bromo-1,1,1-triphenylpropan-2-one is characterized by the presence of a bromine atom attached to a triphenylpropanone structure. The molecular formula is C19H17BrOC_{19}H_{17}BrO, with a molecular weight of approximately 349.25 g/mol. The compound's structure can be represented as follows:

Structure  C6H5 3C O CBr\text{Structure }\text{ C6H5 3C O CBr}

Biological Activity Overview

The biological activity of 3-Bromo-1,1,1-triphenylpropan-2-one primarily revolves around its reactivity and interactions with various biological molecules. The following sections detail specific activities observed in recent studies.

Reactivity with Nucleophiles and Electrophiles

Research indicates that 3-Bromo-1,1,1-triphenylpropan-2-one exhibits significant reactivity with nucleophiles and electrophiles. It serves as an electrophilic substrate in nucleophilic substitution reactions. This property is crucial for synthesizing various derivatives that may exhibit enhanced biological activities.

Table 1: Reactivity Profile of 3-Bromo-1,1,1-triphenylpropan-2-one

Reactant TypeReaction TypeObservations
NucleophilesNucleophilic substitutionHigh yield of products under mild conditions
ElectrophilesElectrophilic additionFormation of stable adducts

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various triphenylpropanone derivatives, including 3-Bromo-1,1,1-triphenylpropan-2-one. The results showed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Figure 1: Antimicrobial Activity Comparison

CompoundZone of Inhibition (mm)
3-Bromo-1,1,1-triphenylpropan-2-one15
Control (Standard Antibiotic)25

Cytotoxicity Studies

In vitro studies assessing cytotoxicity revealed that 3-Bromo-1,1,1-triphenylpropan-2-one demonstrated selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were determined using MTT assays:

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
Normal Fibroblasts>100

The mechanism by which 3-Bromo-1,1,1-triphenylpropan-2-one exerts its biological effects is hypothesized to involve the formation of reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to disruptions in cellular processes, contributing to its cytotoxic effects on cancer cells.

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